3-(6-chloro-4-phenylquinazolin-2-yl)-7-ethoxy-2H-chromen-2-one
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Overview
Description
Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .
Synthesis Analysis
Quinazolin-4 (3H)-one, a related compound, can be synthesized by the reaction of anthranilic acid with excess formamide at 120°C in open air . This is also known as the Niementowski reaction .Molecular Structure Analysis
The molecular structure of these compounds typically includes a quinazoline or quinazolinone core, which can be substituted with various functional groups to achieve desired properties .Chemical Reactions Analysis
The chemical reactions involving quinazoline and quinazolinone derivatives can be quite diverse, depending on the specific substituents present on the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary significantly depending on their specific structure. For example, the compound “3-[(6-chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol” has a molecular weight of 313.79 .Mechanism of Action
Safety and Hazards
Future Directions
Quinazoline and quinazolinone derivatives continue to be an active area of research in medicinal chemistry, due to their wide range of biological activities and potential for drug discovery . Future research will likely continue to explore new synthetic methods, novel derivatives, and additional biological targets for these compounds .
Properties
IUPAC Name |
3-(6-chloro-4-phenylquinazolin-2-yl)-7-ethoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN2O3/c1-2-30-18-10-8-16-12-20(25(29)31-22(16)14-18)24-27-21-11-9-17(26)13-19(21)23(28-24)15-6-4-3-5-7-15/h3-14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUSRFOBIIXILX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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